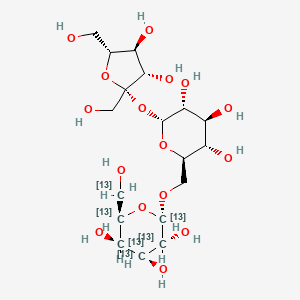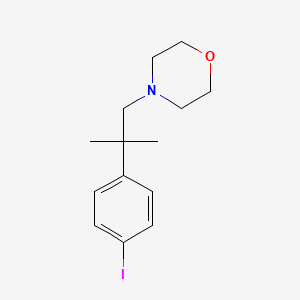
Guanyl Urea-15N4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Guanyl Urea-15N4 Hydrochloride involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. The reaction produces guanyl urea sulfate, which is then treated with lime to precipitate calcium sulfate and liberate the guanyl urea base. The guanyl urea base is subsequently recovered from its aqueous solution through crystallization by cooling .
Industrial Production Methods
Industrial production of this compound follows a similar process, with the hydrolysis of dicyandiamide and subsequent treatment with sulfuric acid and lime. The final product is obtained through crystallization and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Guanyl Urea-15N4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted guanyl urea compounds .
Aplicaciones Científicas De Investigación
Guanyl Urea-15N4 Hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Guanyl Urea-15N4 Hydrochloride involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can affect protein stability and folding, making the compound useful in studies of protein denaturation and stability . The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .
Comparación Con Compuestos Similares
Similar Compounds
Guanylurea Hydrochloride: Similar in structure but without the stable isotope labeling.
Amidinourea Hydrochloride: Another name for Guanyl Urea-15N4 Hydrochloride, highlighting its amidine functional group.
Carbamylguanidine Hydrochloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies involving metabolic pathways, protein interactions, and drug metabolism.
Propiedades
Fórmula molecular |
C2H7ClN4O |
|---|---|
Peso molecular |
142.53 g/mol |
Nombre IUPAC |
bis(15N)(azanyl)methylideneurea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1; |
Clave InChI |
IFVXVYPDZQJILI-XHQOJWOGSA-N |
SMILES isomérico |
C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl |
SMILES canónico |
C(=NC(=O)N)(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
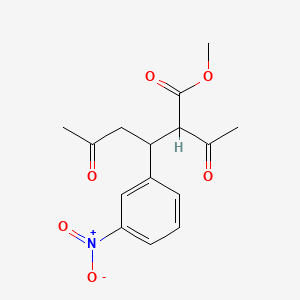
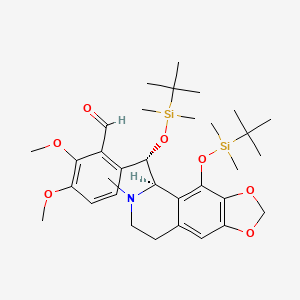

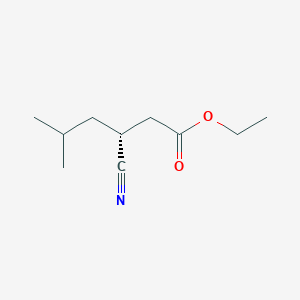
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
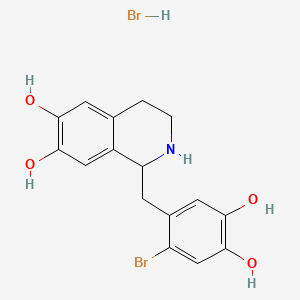
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
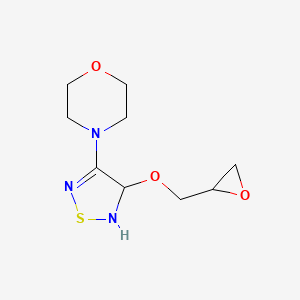
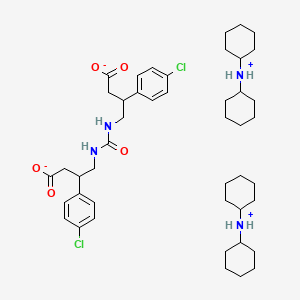
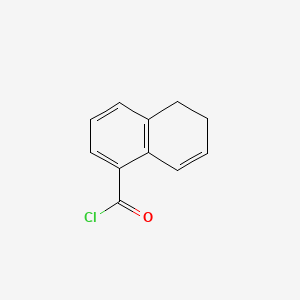
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
